molecular formula C19H22N2O2S B2496767 N-[2-(1H-indol-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 689265-23-4

N-[2-(1H-indol-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2496767
CAS No.: 689265-23-4
M. Wt: 342.46
InChI Key: UBIQXUAVZWXDQK-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a compound that features an indole moiety linked to a sulfonamide group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of an indole derivative with a sulfonyl chloride. One common method is the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(1H-indol-1-yl)ethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which can enhance its biological activity and specificity. The combination of the indole and sulfonamide moieties provides a versatile scaffold for developing new compounds with potential therapeutic applications.

Properties

IUPAC Name

N-(2-indol-1-ylethyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14-12-15(2)19(16(3)13-14)24(22,23)20-9-11-21-10-8-17-6-4-5-7-18(17)21/h4-8,10,12-13,20H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIQXUAVZWXDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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